Cyclopropyl Substituent Confers Full μ-Opioid Agonism Compared to Larger Alicyclic Analogs That Become Partial Agonists
Although 1-(4-Cyclopropylmethoxyphenyl)-propan-2-one is an intermediate, its downstream product cyclopropylfentanyl demonstrates full μ-opioid receptor agonism (EC₅₀ = 4.3 nM) comparable to fentanyl (EC₅₀ = 1.7 nM), whereas cyclohexylfentanyl (EC₅₀ = 3.1 μM, efficacy 48%) and 2,2,3,3-tetramethylcyclopropylfentanyl (EC₅₀ = 1.5 μM, efficacy 65%) are partial agonists with substantially lower potency [1]. This demonstrates that the small cyclopropyl ring is essential for maintaining high-potency full agonism, and substitution with bulkier alicyclic groups dramatically reduces pharmacological activity.
| Evidence Dimension | μ-Opioid receptor agonism potency (EC₅₀) and efficacy |
|---|---|
| Target Compound Data | Cyclopropylfentanyl EC₅₀ = 4.3 nM, full agonist (efficacy ~100% relative to fentanyl) |
| Comparator Or Baseline | Fentanyl EC₅₀ = 1.7 nM; Cyclohexylfentanyl EC₅₀ = 3.1 μM (efficacy 48%); TMCPF EC₅₀ = 1.5 μM (efficacy 65%); Morphine EC₅₀ = 430 nM |
| Quantified Difference | Cyclopropylfentanyl is ~1.7-fold less potent than fentanyl but ~100-fold more potent than morphine, and ~720-fold more potent than cyclohexylfentanyl. |
| Conditions | Recombinant CHO-K1 cells expressing human μ-opioid receptor; luminescent AequoScreen assay; 8-point dose-response curves in triplicate starting at ~60 μM. |
Why This Matters
Procurement of this specific intermediate enables synthesis of a full agonist fentanyl analog with predictable high potency, avoiding the partial agonist profile that results from larger alicyclic substituents.
- [1] Åstrand, A., et al. (2021). Activation of the μ‐opioid receptor by alicyclic fentanyls. Drug Testing and Analysis, 13(1), 169-174. PMC7891621. View Source
